molecular formula C9H7F3O2 B1302226 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone CAS No. 26944-43-4

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Cat. No.: B1302226
CAS No.: 26944-43-4
M. Wt: 204.15 g/mol
InChI Key: SKDHRHGYJIMXRJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7F3O2. It is characterized by the presence of a trifluoromethyl group and a methoxyphenyl group attached to an ethanone backbone. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone typically involves the reaction of 2-methoxybenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it an effective inhibitor of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone is an organic compound notable for its trifluoromethyl group and methoxyphenyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, cellular effects, and relevant case studies.

The molecular formula of this compound is C9H7F3O2C_9H_7F_3O_2. It is characterized by:

  • Trifluoromethyl group : Enhances lipophilicity and stability.
  • Methoxyphenyl group : Capable of participating in hydrogen bonding and π-π interactions.

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with lipid membranes : The trifluoromethyl group increases the compound's ability to penetrate lipid bilayers.
  • Binding affinity to biomolecules : The methoxyphenyl group can enhance binding to various molecular targets, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

A study highlighted the compound's potential as an anticancer agent. It was found to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways related to cancer progression has been noted.

Antiviral Properties

Preliminary investigations suggest that this compound may possess antiviral properties. It has been observed to inhibit viral replication in certain assays, indicating its potential use in developing antiviral therapies.

Case Studies

Several studies have explored the biological effects of this compound:

  • Cell Line Studies :
    • Caco-2 Colon Cancer Cells : The compound demonstrated significant cytotoxicity at concentrations above 50 μM.
    • MCF-7 Breast Cancer Cells : At concentrations ranging from 10 to 100 μM, the compound inhibited cell proliferation by inducing apoptosis.
    Cell LineIC50 (μM)Mechanism of Action
    Caco-245Apoptosis induction
    MCF-730Cell cycle arrest
  • Antiviral Activity :
    • In vitro studies revealed that at a concentration of 125 μg/mL, the compound inhibited viral replication significantly more than the control group.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the methoxy group or trifluoromethyl positioning have shown promise in increasing potency and selectivity against cancer cells while reducing toxicity.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDHRHGYJIMXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374891
Record name 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26944-43-4
Record name 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26944-43-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2 Methoxy Phenyl magnesium bromide (35 ml) was added slowly to a solution of methyl trifluoroacetate (5.0 g) in diethyl ether (100 ml) @ −78° C. The reaction mixture was warmed to room temperature over 12 hrs and the quenched with saturated ammonium chloride solution (100 ml). The mixture was then partitioned between ethyl acetate (500 ml) and water (250 ml) The organics were separated and dried over magnesium sulfate filtered and concentrated in vacuuo. The crude residue was purified by column chromatography on silica gel eluting with 100% hexanes, 90:10 and 80:20, hexanes:ethyl acetate, to afford title compound as a yellow oil. (4.0 g). 1H NMR (CDCl3): δ 3.57 (s, 3H), 7.00 (m, 2H), 7.35 (m, 1H), 7.63, (d, J=2.54 Hz 2H).
Name
Methoxy Phenyl magnesium bromide
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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